(3-(5-Methylthiazol-2-yl)phenyl)methanol
CAS No.:
Cat. No.: VC13905989
Molecular Formula: C11H11NOS
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NOS |
|---|---|
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | [3-(5-methyl-1,3-thiazol-2-yl)phenyl]methanol |
| Standard InChI | InChI=1S/C11H11NOS/c1-8-6-12-11(14-8)10-4-2-3-9(5-10)7-13/h2-6,13H,7H2,1H3 |
| Standard InChI Key | MMZJZSUHVYKPPM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)C2=CC=CC(=C2)CO |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for (3-(5-Methylthiazol-2-yl)phenyl)methanol is [3-(5-methyl-1,3-thiazol-2-yl)phenyl]methanol. Its molecular formula is C₁₁H₁₁NOS, corresponding to a molecular weight of 205.28 g/mol. The structure comprises a phenyl ring substituted at the 3-position with a 5-methylthiazol-2-yl group and a hydroxymethyl (-CH₂OH) group .
Structural Features
The thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3) is critical to the compound’s reactivity. The methyl group at C5 of the thiazole and the hydroxymethyl group on the phenyl ring introduce steric and electronic modifications that influence solubility and intermolecular interactions. Computational modeling predicts a planar thiazole ring conjugated with the phenyl system, enhancing stability .
Synthesis and Characterization
Synthetic Routes
The compound can be synthesized via a Hantzsch thiazole synthesis-inspired approach, leveraging methodologies observed in analogous systems :
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Starting Material: 3-Aminophenylmethanol.
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Thioamide Formation: Treatment with Lawesson’s reagent converts the amine to a thioamide.
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Cyclization: Reaction with chloroacetone (α-haloketone) forms the thiazole ring, introducing the 5-methyl group.
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Deprotection: Removal of protecting groups (if used) yields the final product.
This route mirrors the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, where carbothioamides react with phenacyl bromides to form thiazoles .
Spectroscopic Characterization
Hypothetical NMR Data (Based on Analogous Compounds ):
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¹H NMR (400 MHz, CDCl₃):
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Thiazole H4: δ 7.42 (s, 1H).
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Phenyl protons: δ 7.35–7.50 (m, 4H).
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CH₂OH: δ 4.65 (s, 2H), δ 2.50 (br s, 1H).
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Thiazole C5-CH₃: δ 2.48 (s, 3H).
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¹³C NMR:
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Thiazole C2: δ 160.2.
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C5-CH₃: δ 14.3.
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Phenyl C1: δ 138.5.
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Mass Spectrometry: A molecular ion peak at m/z 205.28 (M⁺) is anticipated, with fragmentation patterns consistent with thiazole ring cleavage .
Physical and Chemical Properties
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Weight | 205.28 g/mol |
| Melting Point | 160–162°C (predicted) |
| Solubility | Moderate in DMSO, ethanol |
| LogP (Partition Coefficient) | 2.1 (calculated) |
The hydroxymethyl group enhances polarity, improving solubility in protic solvents compared to non-substituted thiazoles .
Stability and Reactivity
The compound is stable under ambient conditions but may undergo oxidation at the benzylic alcohol position. Thiazole’s aromaticity confers resistance to electrophilic substitution, though the methyl group directs reactivity to the C4 position .
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